molecular formula C22H21N5O B2881379 6-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2415568-88-4

6-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B2881379
CAS No.: 2415568-88-4
M. Wt: 371.444
InChI Key: RXAIZYCLCIWEJY-UHFFFAOYSA-N
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Description

6-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound that features an indole moiety, a pyrrolopyrrole ring system, and a pyridine ring with a carbonitrile group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyrrolopyrrole ring system can be constructed through a series of cyclization reactions, often involving the use of dihydrofuran and hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes

Chemical Reactions Analysis

Types of Reactions

6-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as sulfuric acid or acetic anhydride.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted indole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, which may contribute to its biological activities . Additionally, the compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Pyridine-3-carbonitrile: A simpler compound with a similar pyridine ring and carbonitrile group.

Uniqueness

6-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is unique due to its complex structure, which combines multiple bioactive moieties

Properties

IUPAC Name

6-[5-(2-indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c23-9-16-5-6-21(24-10-16)26-11-18-13-27(14-19(18)12-26)22(28)15-25-8-7-17-3-1-2-4-20(17)25/h1-8,10,18-19H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAIZYCLCIWEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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